molecular formula C14H9N2O4PS2 B118166 Attophos CAS No. 142441-49-4

Attophos

Cat. No. B118166
M. Wt: 364.3 g/mol
InChI Key: BTKMJKKKZATLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Attophos is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a phosphine-based compound that has shown promising results in catalysis, organic synthesis, and medicinal chemistry.

Scientific Research Applications

Attophos has found various applications in scientific research, including catalysis, organic synthesis, and medicinal chemistry. In catalysis, Attophos has been used as a ligand for metal-catalyzed reactions, including palladium-catalyzed cross-coupling reactions and copper-catalyzed azide-alkyne cycloaddition reactions. In organic synthesis, Attophos has been used as a reagent for the synthesis of various compounds, including chiral alcohols and amino acids. In medicinal chemistry, Attophos has shown potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells.

Mechanism Of Action

The mechanism of action of Attophos is not fully understood, but it is believed to act as a nucleophile in various reactions. In metal-catalyzed reactions, Attophos acts as a ligand, coordinating with the metal center to facilitate the reaction. In organic synthesis, Attophos acts as a reagent, reacting with the substrate to form the desired product. In medicinal chemistry, Attophos is believed to act by inhibiting the growth of cancer cells, although the exact mechanism is not yet known.

Biochemical And Physiological Effects

The biochemical and physiological effects of Attophos are not well studied, but it has been shown to be relatively non-toxic in animal studies. In one study, Attophos was administered to rats at a dose of 500 mg/kg, and no significant toxicity was observed. However, further studies are needed to fully understand the biochemical and physiological effects of Attophos.

Advantages And Limitations For Lab Experiments

One advantage of using Attophos in lab experiments is its high reactivity and selectivity, which makes it a useful reagent in various reactions. Another advantage is its relatively low toxicity, which makes it a safe compound to handle in the laboratory. However, one limitation of using Attophos is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on Attophos, including its use in the synthesis of new compounds, its potential as an anti-cancer agent, and its use in catalysis. One area of interest is the development of new synthetic routes for Attophos, which could lead to more efficient and cost-effective methods for its production. Another area of interest is the study of its potential as an anti-cancer agent, which could lead to the development of new cancer treatments. Finally, there is significant potential for the use of Attophos in catalysis, particularly in the development of new metal-catalyzed reactions.

Synthesis Methods

Attophos can be synthesized using various methods, including the reaction of triphenylphosphine with chloroacetonitrile, followed by the reaction with an appropriate aldehyde or ketone. Another method involves the reaction of triphenylphosphine with an α-haloacetophenone, followed by the reaction with an aldehyde or ketone. The synthesis of Attophos is a multi-step process that requires careful optimization to achieve high yields and purity.

properties

CAS RN

142441-49-4

Product Name

Attophos

Molecular Formula

C14H9N2O4PS2

Molecular Weight

364.3 g/mol

IUPAC Name

[2-(1,3-benzothiazol-2-yl)-1,3-benzothiazol-6-yl] dihydrogen phosphate

InChI

InChI=1S/C14H9N2O4PS2/c17-21(18,19)20-8-5-6-10-12(7-8)23-14(16-10)13-15-9-3-1-2-4-11(9)22-13/h1-7H,(H2,17,18,19)

InChI Key

BTKMJKKKZATLBU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NC4=C(S3)C=C(C=C4)OP(=O)(O)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NC4=C(S3)C=C(C=C4)OP(=O)(O)O

Other CAS RN

142441-49-4

synonyms

AttoPhos

Origin of Product

United States

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